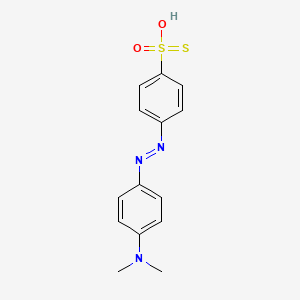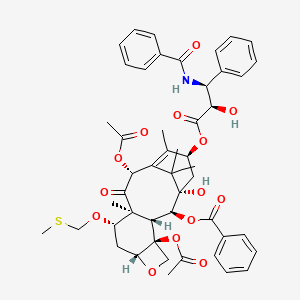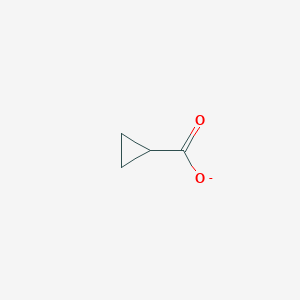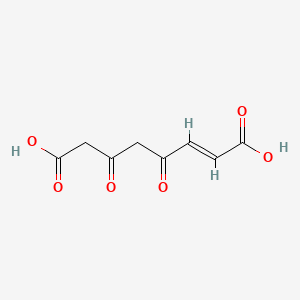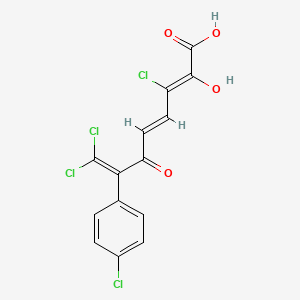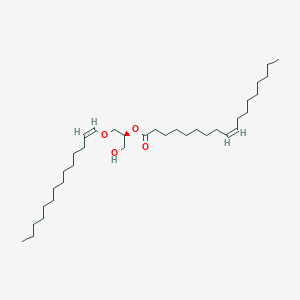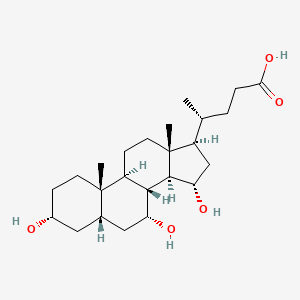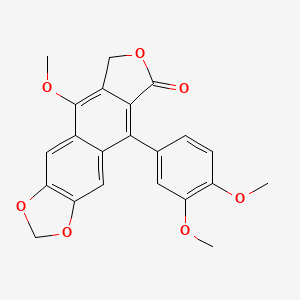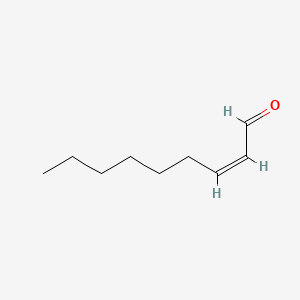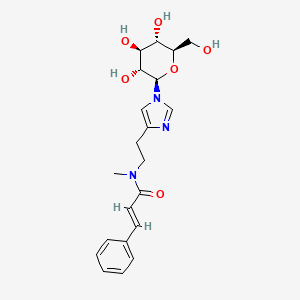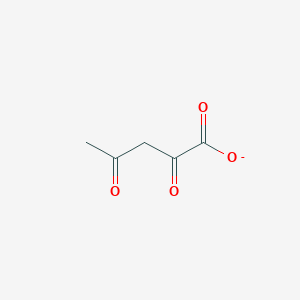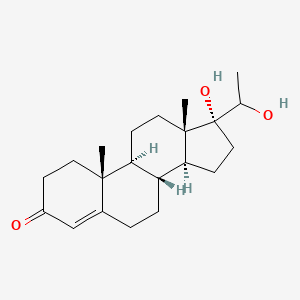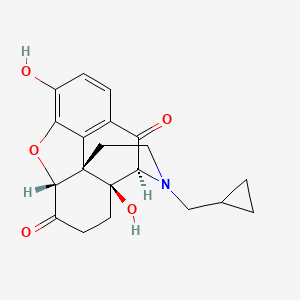
10-ケトナルトレキソン
概要
説明
10-Ketonaltrexone is a derivative of naltrexone, an opioid receptor antagonist commonly used in the treatment of alcohol and opioid dependence.
科学的研究の応用
10-Ketonaltrexone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of naltrexone impurities.
Biology: Studied for its interaction with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic applications and its pharmacokinetic properties compared to naltrexone.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in the production of naltrexone-based medications
作用機序
Target of Action
10-Ketonaltrexone is a derivative of naltrexone , a well-known opioid antagonist. The primary targets of naltrexone, and by extension 10-Ketonaltrexone, are the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addictive behavior.
Mode of Action
10-Ketonaltrexone, like naltrexone, is believed to act as an antagonist at mu-opioid receptors . This means it binds to these receptors but does not activate them. Instead, it blocks them, preventing activation by opioid agonists. This can result in a reduction of the effects associated with opioid agonists, such as analgesia, euphoria, and physical dependence .
Biochemical Pathways
Naltrexone’s antagonistic action at mu-opioid receptors can disrupt the normal functioning of the endogenous opioid system . This can have downstream effects on various physiological processes, including pain perception, mood regulation, and stress response .
Pharmacokinetics
Naltrexone, from which 10-ketonaltrexone is derived, is known to be rapidly and almost completely absorbed following oral administration, but undergoes extensive first-pass metabolism in the liver . Only 5–40% reaches systemic circulation unchanged
Result of Action
Studies suggest that the introduction of the 10-keto group in naltrexone and oxymorphone diminished opioid effects at all binding sites . This suggests that 10-Ketonaltrexone may have less potency than naltrexone at mu-opioid receptors .
Action Environment
Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .
生化学分析
Biochemical Properties
10-Ketonaltrexone plays a significant role in biochemical reactions, particularly in the context of opioid receptor interactions. It interacts with various enzymes, proteins, and other biomolecules. Studies have shown that 10-Ketonaltrexone has diminished opioid effects at mu, kappa, and delta binding sites compared to naltrexone . This interaction is crucial as it highlights the compound’s potential in modulating opioid receptor activity.
Cellular Effects
10-Ketonaltrexone affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, 10-Ketonaltrexone has shown reduced potency in brain binding assays and bioassays in the myenteric plexus longitudinal muscle preparation of the guinea pig ileum and the mouse vas deferens . This indicates its potential impact on cellular signaling and receptor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Ketonaltrexone change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have indicated that 10-Ketonaltrexone is a potential degradation product of naltrexone hydrochloride, which may influence its stability and efficacy in various experimental conditions .
Dosage Effects in Animal Models
The effects of 10-Ketonaltrexone vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant therapeutic outcomes. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
10-Ketonaltrexone is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall activity and efficacy. Understanding these pathways is crucial for optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of 10-Ketonaltrexone within cells and tissues involve various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its activity and function. Studies have shown that 10-Ketonaltrexone is transported and distributed in a manner similar to other opioid receptor antagonists .
Subcellular Localization
The subcellular localization of 10-Ketonaltrexone is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization influences its interaction with receptors and other biomolecules, affecting its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions: 10-Ketonaltrexone can be synthesized from naltrexone through a series of chemical reactions. The primary synthetic route involves the oxidation of naltrexone using specific oxidizing agents. One common method is the use of pyridinium chlorochromate (PCC) as the oxidizing agent, which facilitates the conversion of the hydroxyl group at the 10th position to a keto group .
Industrial Production Methods: In an industrial setting, the production of 10-Ketonaltrexone involves large-scale oxidation reactions under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is carried out in a reactor with precise temperature and pressure control to optimize yield and minimize by-products .
化学反応の分析
Types of Reactions: 10-Ketonaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction of the keto group can yield hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the keto group.
Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Further oxidized derivatives of 10-Ketonaltrexone.
Reduction: Hydroxyl derivatives of 10-Ketonaltrexone.
Substitution: Substituted derivatives depending on the nucleophile used
類似化合物との比較
Naltrexone: The parent compound, used primarily for its opioid receptor antagonist properties.
10-Ketooxymorphone: Another derivative with a keto group at the 10th position, studied for its pharmacological properties.
Oxymorphone: An opioid analgesic with structural similarities to naltrexone and its derivatives.
Comparison: 10-Ketonaltrexone is unique due to the introduction of the keto group at the 10th position, which significantly alters its pharmacological properties. Compared to naltrexone, 10-Ketonaltrexone has reduced potency at opioid receptors, making it less effective as an antagonist. this structural modification provides valuable insights into the structure-activity relationship of opioid receptor ligands and aids in the development of new therapeutic agents .
特性
IUPAC Name |
(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHMRULRADVYER-FUMNGEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914505 | |
| Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96445-14-6 | |
| Record name | 10-Ketonaltrexone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-OXONALTREXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFV7ALA2A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a 10-keto group affect the opioid activity of naltrexone and oxymorphone?
A1: Research indicates that introducing a 10-keto group to naltrexone and oxymorphone significantly reduces their opioid effects. This modification diminishes their affinity for mu, kappa, and delta opioid receptors. [] Essentially, both 10-ketonaltrexone and 10-ketooxymorphone demonstrate substantially weaker binding compared to their parent compounds, naltrexone and oxymorphone, at all opioid receptor subtypes. []
Q2: What led researchers to investigate 10-Ketonaltrexone?
A2: The development of 10-Ketonaltrexone stemmed from the exploration of opioid structure-activity relationships. Scientists observed that Ethylketocyclazocine exhibited enhanced selectivity for kappa opioid receptors over mu receptors when compared to cyclazocine. [] This finding prompted investigations into modifying other opioids, including naltrexone, to potentially enhance their receptor selectivity profiles. 10-Ketonaltrexone and 10-ketooxymorphone were synthesized and evaluated to understand how the 10-keto group modification would impact their binding affinity and selectivity for different opioid receptors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


